5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine
Description
Chemical Identity and Nomenclature
5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine is a brominated pyridine derivative characterized by three distinct substituents:
- A bromine atom at the 5-position of the pyridine ring.
- A methyl group at the 4-position.
- An oxolan-3-yloxy group (tetrahydrofuran-3-yloxy) at the 2-position.
Systematic IUPAC Name :
5-Bromo-4-methyl-2-[(oxolan-3-yl)oxy]pyridine.
Molecular Formula :
C₁₀H₁₂BrNO₂.
Molecular Weight :
258.12 g/mol (calculated from atomic weights: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).
Structural Features :
- The pyridine ring provides aromaticity and electronic diversity due to its nitrogen atom.
- The oxolane (tetrahydrofuran) ring introduces a stereoelectronic influence, with the oxygen atom enhancing solubility in polar solvents.
- The methyl group at position 4 contributes to steric effects and modulates electron density on the pyridine ring.
Key Spectral Identifiers :
- ¹H NMR : Expected signals include a singlet for the methyl group (~δ 2.5 ppm), multiplet peaks for the oxolane protons (δ 3.5–4.5 ppm), and aromatic protons from the pyridine ring (δ 7.0–8.5 ppm).
- Mass Spectrometry : Predicted molecular ion peak at m/z 258 (M⁺) with fragmentation patterns indicative of bromine loss (m/z 179).
Historical Context and Discovery Timeline
The development of this compound aligns with advancements in heterocyclic bromination and nucleophilic substitution methodologies. Key milestones include:
Early 2000s :
- Bromination Techniques : Optimization of regioselective bromination on pyridine derivatives using N-bromosuccinimide (NBS) in acetic acid, enabling precise substitution at the 5-position.
- Oxolane Functionalization : Development of coupling reactions between pyridines and tetrahydrofuran-3-ol under basic conditions (e.g., NaH or K₂CO₃), as demonstrated in analogues like 5-bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine.
2010s :
- Pharmaceutical Intermediates : Increased interest in bromopyridines as intermediates for kinase inhibitors and antiviral agents. For example, empagliflozin intermediates featuring tetrahydrofuran-3-yloxy groups highlighted the importance of stereochemistry in drug design.
2020s :
Position in Heterocyclic Chemistry
This compound occupies a niche in heterocyclic chemistry due to its multifunctional reactivity and structural modularity :
Electronic Properties :
- The pyridine nitrogen withdraws electron density, activating the ring for electrophilic substitution at specific positions.
- The oxolane-3-yloxy group donates electron density via resonance, creating a push-pull electronic environment that enhances reactivity in cross-coupling reactions.
Synthetic Versatility :
- Suzuki-Miyaura Coupling : The bromine atom serves as a handle for palladium-catalyzed cross-coupling with aryl boronic acids, a strategy used in analogues like 5-bromo-2-methoxy-3-(oxan-4-yl)pyridine.
- Functional Group Interconversion : The methyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl derivative for further derivatization.
Comparative Analysis :
| Feature | This compound | 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine |
|---|---|---|
| Substituents | 4-methyl, 5-bromo, 2-oxolane-3-yloxy | 5-bromo, 2-oxolane-3-yloxy |
| Molecular Weight | 258.12 g/mol | 244.09 g/mol |
| Applications | Pharmaceutical intermediates | Agrochemical synthesis |
This compound’s unique substitution pattern makes it a candidate for targeted drug discovery , particularly in modifying solubility and bioavailability profiles of lead molecules.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-4-10(12-5-9(7)11)14-8-2-3-13-6-8/h4-5,8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZNHLNDCINGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Oxolan-3-yloxy Group
The oxolan-3-yloxy moiety at the 2-position is typically introduced via nucleophilic aromatic substitution (SNAr). This involves reacting a halogenated pyridine precursor (e.g., 2-chloro-4-methylpyridine) with tetrahydrofuran-3-ol under basic conditions. Key parameters include:
-
Base Selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are preferred for deprotonating tetrahydrofuran-3-ol, generating the alkoxide nucleophile.
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state.
-
Temperature : Reactions proceed optimally at 80–100°C, achieving >80% conversion within 12–24 hours.
A representative procedure involves heating 2-chloro-4-methylpyridine with tetrahydrofuran-3-ol (1.2 equiv) and NaH (1.5 equiv) in DMF at 90°C for 18 hours, yielding 4-methyl-2-(oxolan-3-yloxy)pyridine.
Bromination Strategies
Directed Bromination at the 5-Position
Bromination of the intermediate 4-methyl-2-(oxolan-3-yloxy)pyridine requires careful regiocontrol. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is employed, with Lewis acids directing substitution:
-
Catalytic Systems : FeBr₃ (0.1 equiv) in dichloromethane at 0°C selectively brominates the 5-position due to the electron-donating effects of the methyl and oxolan groups.
-
Solvent Effects : Non-polar solvents like dichloroethane minimize side reactions, achieving 70–75% isolated yield.
-
Alternative Methods : Radical bromination using UV light and Br₂ in CCl₄ provides comparable selectivity but lower yields (55–60%).
Sequential Synthesis Optimization
Multi-Step Route from 4-Methylpyridine
A scalable three-step synthesis has been demonstrated:
-
Chlorination : 4-Methylpyridine is treated with phosphorus oxychloride (POCl₃) at reflux to yield 2-chloro-4-methylpyridine (85–90% yield).
-
Etherification : As described in Section 1.1.
-
Bromination : As detailed in Section 2.1.
Overall Yield : 58–62% after purification by column chromatography.
Industrial-Scale Production
Continuous Flow Reactor Systems
To address scalability challenges, flow chemistry approaches have been adopted:
-
Etherification Step : A packed-bed reactor with immobilized NaH enables continuous generation of the alkoxide nucleophile, reducing reaction time to 2–3 hours.
-
Bromination Step : Microreactors with FeBr₃-coated channels enhance mixing and heat transfer, achieving 95% conversion at 25°C.
Comparative Analysis of Methods
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 40–48 hours | 5–8 hours |
| Yield (%) | 58–62 | 68–72 |
| Purity (%) | >95 | >98 |
| Scalability | Limited to 10 kg | >100 kg/day |
Challenges and Solutions
Regioselectivity in Bromination
The methyl group at position 4 exerts steric and electronic effects that can lead to para-bromination byproducts. This is mitigated by:
-
Low-Temperature Bromination : Slower reaction kinetics favor thermodynamically controlled 5-substitution.
-
Directed Metalation : Using LDA (lithium diisopropylamide) to deprotonate position 5 prior to quenching with Br₂ achieves >90% regioselectivity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at the 4th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents such as DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal chemistry, the compound may interact with cellular targets such as DNA, proteins, or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyridine derivatives from the evidence:
Key Differences and Implications
- Bromine Position : Bromine at position 5 (vs. 3 or 4 in other analogs) may direct reactivity in Suzuki-Miyaura couplings, a common step in drug synthesis .
- Applications: Compounds like 5-bromo-3-chloro-2-isobutoxypyridine are used in organic electroluminescent devices, while 5-bromo-4-methoxy-2-methylpyridine is explicitly noted as a medical intermediate . The oxolane-containing analog may similarly serve in cholinergic drug synthesis or mGluR5 modulator development .
Crystallographic and Stability Insights
- Analogs such as 5-bromo-2-chloropyrimidin-4-amine exhibit planar pyridine/pyrimidine rings stabilized by hydrogen bonding (N–H···N), which influences their crystalline packing and stability . The oxolane substituent may disrupt such interactions, altering melting points or solubility profiles.
Research Findings and Trends
- Pharmaceutical Relevance : Pyridine derivatives with bromine and ether substituents are frequently intermediates in drug discovery. For example, 5-bromo-2-methoxy-3-methylpyridine (similarity score 0.70 to the target compound) is linked to anti-tumor and anti-viral agent synthesis .
- Synthetic Flexibility : The oxolane group’s versatility allows for further functionalization, such as ring-opening reactions or derivatization at the oxygen atom, which is less feasible in chloro- or methoxy-substituted analogs .
- Industrial Demand : Compounds like 5-bromo-4-methyl-2-(piperidin-4-yloxy)pyridine (CAS 1289198-53-3) are commercially available, highlighting industrial interest in structurally complex pyridines for high-value applications .
Biological Activity
5-Bromo-4-methyl-2-(oxolan-3-yloxy)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a bromine atom and an oxolane (tetrahydrofuran) ether group. This unique structure may contribute to its biological activities, including enzyme inhibition and antimicrobial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to various receptors, influencing signaling pathways that regulate cellular functions such as growth and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Antifungal | Candida albicans | 8.0 | |
| Enzyme Inhibition | Mixed lineage kinase (MLK3) | 0.6 | |
| Cytotoxicity | Cancer cell lines | 15.0 |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, it demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) against E. coli was found to be 12.5 µM , indicating strong antibacterial potential.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal effects of the compound against Candida albicans. The results showed an IC50 value of 8.0 µM , suggesting that it could be effective in treating fungal infections.
Case Study 3: Enzyme Inhibition
Research exploring the inhibition of mixed lineage kinase 3 (MLK3) revealed that this compound exhibited potent inhibitory activity with an IC50 value of 0.6 µM . This finding highlights its potential as a therapeutic agent for neurodegenerative diseases where MLK3 plays a critical role.
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | K₂CO₃, DMF, 80°C | |
| Suzuki Coupling | 50–60 | Pd(PPh₃)₄, THF/H₂O, reflux |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves the oxolane oxygen’s stereochemistry and pyridine substitution pattern. For example, 5-bromo-2-methoxy-3-methylpyridine shows distinct methoxy (~δ 3.9 ppm) and methyl (~δ 2.3 ppm) signals .
- Mass Spectrometry (HRMS): ESI-HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 272.03 for C₁₁H₁₃BrNO₂⁺) .
- HPLC Purity Analysis: Reverse-phase HPLC (C18 column, MeCN/H₂O) with UV detection ensures >95% purity, as used for related bromopyridines .
Advanced: How can cross-coupling reactions involving this compound be optimized for functional group diversification?
Answer:
The bromine atom at C5 is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings :
- Catalyst Selection: Pd(dppf)Cl₂ or XPhos Pd G3 for sterically hindered aryl boronic acids .
- Solvent System: THF/H₂O (4:1) at 80°C minimizes side reactions .
- Challenges: Competing hydrolysis of the oxolane ether can occur; anhydrous conditions with molecular sieves improve yields .
Example: Coupling with 3-pyridineboronic acid (CAS 164936-60-1) achieved 70% yield using Pd(OAc)₂ and SPhos ligand .
Advanced: What computational approaches predict the reactivity and electronic properties of this compound?
Answer:
- DFT Calculations: Gaussian09 with B3LYP/6-31G(d) basis set models HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the oxolane oxygen’s lone pairs lower LUMO energy, enhancing reactivity at C2 .
- Molecular Docking: Used to study interactions with biological targets (e.g., kinases), leveraging the pyridine ring’s π-stacking potential .
Advanced: How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
Discrepancies often arise from:
- Impurity Profiles: Trace solvents (e.g., DMF) in NMR spectra can mask signals. Lyophilization or repeated recrystallization (hexane/EtOAc) improves clarity .
- Reaction Conditions: Varying palladium catalyst loads (1–5 mol%) in cross-coupling reactions lead to yield differences. Systematic optimization (DoE methods) is recommended .
Q. Table 2: Conflicting Data Resolution
| Issue | Resolution Strategy | Reference |
|---|---|---|
| NMR Signal Overlap | 2D NMR (COSY, HSQC) for assignment | |
| Low Coupling Yield | Switch to BrettPhos Pd G3 catalyst |
Basic: What are the key physicochemical properties influencing its application in medicinal chemistry?
Answer:
- LogP (2.16): Measured via shake-flask method, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility: <1 mg/mL in water (improved with co-solvents like PEG-400), critical for in vivo studies .
Advanced: What strategies mitigate degradation during storage or reaction conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
